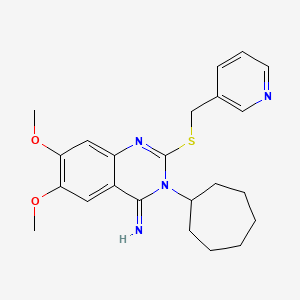
3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine is a synthetic small molecule that has gained significant attention in recent years. This compound is characterized by its complex structure, which includes a quinazolin-4-imine core with various substituents, including a cycloheptyl group, methoxy groups, and a pyridin-3-ylmethylsulfanyl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine typically involves multiple steps, starting with the construction of the quinazolin-4-imine core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and cost-effective reagents. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance productivity and ensure consistent quality.
化学反応の分析
Types of Reactions: 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reduction reactions can be carried out using hydrogen gas, sodium borohydride, or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides, amines, or thiols in the presence of a suitable base or acid.
Major Products Formed:
Oxidation: Formation of hydroxyl groups or carbonyl compounds.
Reduction: Formation of amines or alcohols.
Substitution: Introduction of various functional groups, such as alkyl, amino, or thiol groups.
科学的研究の応用
This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it serves as a versatile intermediate for the synthesis of other complex molecules. In biology, it can be used as a probe to study biological processes and interactions. In medicine, it has potential therapeutic applications, such as in the treatment of various diseases. In industry, it can be used as a building block for the development of new materials and products.
作用機序
The mechanism by which 3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors, enzymes, or other proteins, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and context.
類似化合物との比較
3-Cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Quinazolin-4-imine derivatives: These compounds share the quinazolin-4-imine core but differ in their substituents and functional groups.
Pyridin-3-ylmethylsulfanyl derivatives: These compounds contain the pyridin-3-ylmethylsulfanyl moiety but have different core structures.
Cycloheptyl derivatives: These compounds feature the cycloheptyl group but differ in their overall molecular framework.
特性
IUPAC Name |
3-cycloheptyl-6,7-dimethoxy-2-(pyridin-3-ylmethylsulfanyl)quinazolin-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O2S/c1-28-20-12-18-19(13-21(20)29-2)26-23(30-15-16-8-7-11-25-14-16)27(22(18)24)17-9-5-3-4-6-10-17/h7-8,11-14,17,24H,3-6,9-10,15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXKDOCFYKVGXQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CN=CC=C3)C4CCCCCC4)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(3-((3-(2-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(2-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2403373.png)
![2,4-dichloro-N-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2403378.png)
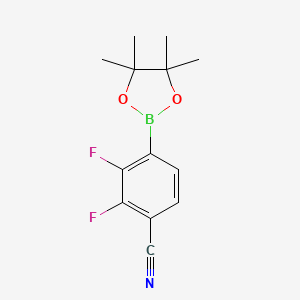
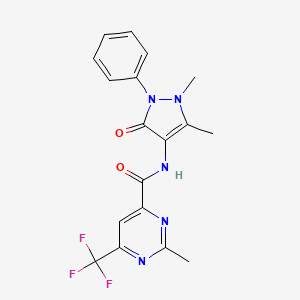
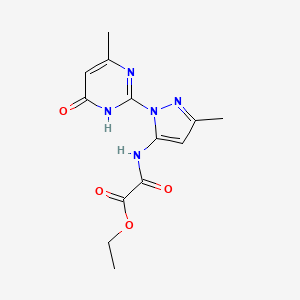
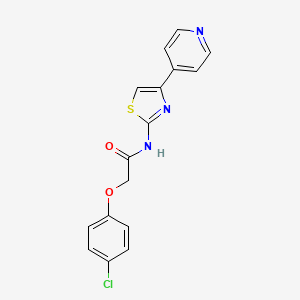
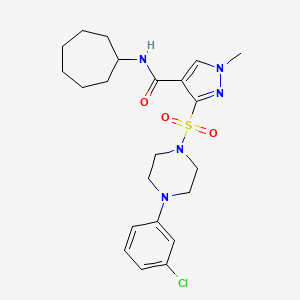
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-phenylmethanesulfonamide](/img/structure/B2403384.png)

![2-(2-([2-(4-Methoxyphenoxy)ethyl]thio)-1H-benzimidazol-1-yl)ethanol](/img/structure/B2403387.png)
![2-(benzylsulfanyl)-5-[(E)-2-(2,4-dichlorophenyl)ethenyl]-1,3,4-oxadiazole](/img/structure/B2403388.png)

![N-(6-methylpyridin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2403391.png)
![2-[[1-(1,3,5-Trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]methoxy]pyrimidine](/img/structure/B2403396.png)
